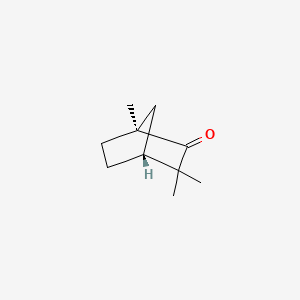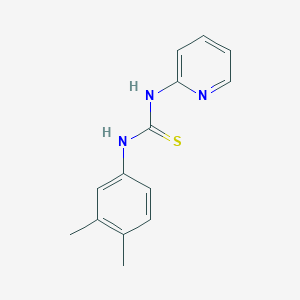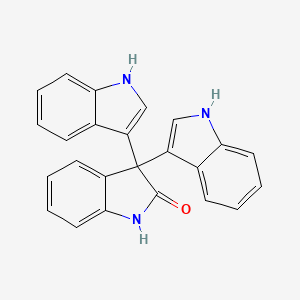![molecular formula C21H20ClN3O3S B1227643 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Electrophoresis and Quality Control in Pharmaceuticals
Nonaqueous capillary electrophoresis has been used for the separation of imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This technique, due to its simplicity and effectiveness, shows promise for quality control in pharmaceuticals (Ye et al., 2012).
Cardiac Electrophysiological Activity
Compounds similar to 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide have been evaluated for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, have shown potential as class III agents, indicating a potential application in cardiac therapeutics (Morgan et al., 1990).
Metabolic Pathways and Drug Development
Studies on the metabolic fate and disposition of similar compounds, such as GDC-0449, have provided insights into the metabolism of drugs with similar structures. These studies are crucial for understanding the pharmacokinetics of new drugs in development (Yue et al., 2011).
Anti-Tumor Activity
Compounds like MGCD0103, which share structural similarities, have been investigated for their anti-tumor activity. MGCD0103, an orally bioavailable histone deacetylase (HDAC) inhibitor, has shown significant antitumor activity in vivo, highlighting the potential of structurally related compounds in cancer treatment (Zhou et al., 2008).
Anti-Acetylcholinesterase Activity
Research has shown that certain benzamide derivatives have potent anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Propiedades
Fórmula molecular |
C21H20ClN3O3S |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-29(27,28)25(15-16-5-9-18(22)10-6-16)20-11-7-17(8-12-20)21(26)24-14-19-4-2-3-13-23-19/h2-13H,14-15H2,1H3,(H,24,26) |
Clave InChI |
BOSYZTKWXLWSQJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)

![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile](/img/structure/B1227566.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
![4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227574.png)
![[3-[4-Morpholinyl(sulfanylidene)methyl]-1-indolyl]-thiophen-2-ylmethanone](/img/structure/B1227576.png)
![4-(Diethylsulfamoyl)benzoic acid [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] ester](/img/structure/B1227577.png)
![2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoic acid butyl ester](/img/structure/B1227581.png)

![1-(4-Chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea](/img/structure/B1227583.png)

![1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B1227585.png)
